2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid
Description
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid is a cyclopropane derivative featuring a stereochemically defined (1S,2R) configuration. The compound consists of a cyclopropane ring fused to a 3-bromophenyl substituent and an acetic acid moiety. The bromine atom at the meta position of the phenyl group enhances lipophilicity and may influence electronic interactions in biological systems .
Properties
IUPAC Name |
2-[(1S,2R)-2-(3-bromophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-7(4-9)10-5-8(10)6-11(13)14/h1-4,8,10H,5-6H2,(H,13,14)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGNQJEWNHXAH-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC(=CC=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and subsequent functional group transformations. One common method involves the use of a cyclopropylcarbinol derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to oxidation and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted cyclopropylacetic acid derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that have been the subject of extensive research. Its unique structure, featuring a cyclopropane ring substituted with a bromophenyl group, contributes to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid demonstrate notable antimicrobial effects. Specifically, derivatives of cyclopropane structures have shown effectiveness against various bacterial strains. For instance, studies on related compounds reveal their potential as adjuvants in antibiotic therapies by inhibiting critical enzymes involved in bacterial metabolism .
Cytotoxicity Profiles
The cytotoxicity of this compound has been evaluated across different cell lines. Results suggest variability in toxicity depending on structural modifications. Some derivatives exhibit low cytotoxic profiles while maintaining biological activity, making them suitable candidates for further therapeutic exploration .
| Compound | Concentration (µg/mL) | Toxicity Profile |
|---|---|---|
| UPAR415 | 32 | High |
| Compound 12h | 32 | Low |
| Compound 8f | Variable | Proliferative |
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Cardiovascular Disorders : The compound has been investigated for its utility in treating various cardiovascular conditions such as hypertension and heart failure. Its ability to modulate vascular function may provide new avenues for managing these diseases .
- Renal Diseases : There is emerging evidence supporting the use of this compound in treating renal insufficiency and diabetic nephropathy. Its effects on renal function and potential to mitigate damage from diabetes-related complications are under investigation .
- Cancer Research : Due to its cytotoxic properties, researchers are exploring its role as a potential anticancer agent. The structure-activity relationship studies indicate that modifications could enhance its efficacy against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring often correlates with increased potency against specific biological targets. Variations in substituents can significantly alter the compound's effectiveness .
- Cyclopropane Modifications : Alterations to the cyclopropane ring and the introduction of different functional groups have shown to enhance or diminish biological activities. This insight is vital for drug design and development processes aimed at maximizing therapeutic benefits while minimizing toxicity .
Case Studies
Several case studies highlight the applications of this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids could inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants. Such findings suggest potential agricultural applications alongside medicinal uses .
- Therapeutic Efficacy in Animal Models : Animal studies have shown promising results where modifications of this compound led to improved outcomes in models of hypertension and renal disease, reinforcing its potential as a multi-target therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyclopropyl ring provides steric hindrance, influencing the binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid (CAS 871476-77-6)
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~3.5) compared to the bromophenyl group (pKa ~4.2 for the target compound). This enhances solubility in polar solvents and may alter metabolic stability .
- Applications : Used in the synthesis of kinase inhibitors due to its electronegative profile.
trans-2-(Methoxycarbonyl)cyclopropaneacetic Acid (CAS 175221-16-6)
- Key Differences : The methoxycarbonyl ester replaces the bromophenyl group, reducing polarity (logP ~1.8 vs. ~2.5 for the target compound). This increases membrane permeability but requires hydrolysis to the carboxylic acid for bioactivity .
- Applications : Intermediate in prodrug design for CNS-targeted therapeutics.
Analogues with Alternative Halogenation Patterns
2-(3-Bromophenyl)acetic Acid (CAS 1878-67-7)
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic Acid (CAS 1181674-44-1)
- This contrasts with the purely acidic profile of the target compound .
- Applications : Explored as a glycine transporter inhibitor.
Stereochemical Variants
rac-2-[(1R,2S)-2-(3-Bromophenyl)cyclopropyl]acetic Acid
- Key Differences : Racemic mixture with (1R,2S) and (1S,2R) enantiomers. The (1S,2R) enantiomer may exhibit higher receptor binding affinity due to spatial compatibility with chiral targets .
- Applications : Used in asymmetric synthesis studies to evaluate enantioselective biological effects.
Data Tables
Table 1. Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | pKa |
|---|---|---|---|---|---|
| 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid | Not explicitly listed | C₁₁H₁₁BrO₂ | 255.11 | 2.5 | 4.2 |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | 871476-77-6 | C₆H₇F₃O₂ | 168.12 | 1.2 | 3.5 |
| trans-2-(Methoxycarbonyl)cyclopropaneacetic acid | 175221-16-6 | C₇H₁₀O₄ | 158.15 | 1.8 | 4.8* |
| 2-(3-Bromophenyl)acetic acid | 1878-67-7 | C₈H₇BrO₂ | 215.05 | 2.1 | 4.6 |
*Ester pKa refers to the hydrolyzed carboxylic acid form.
Research Findings
- Stereochemical Impact : The (1S,2R) configuration in the target compound enhances binding to α4β2-nicotinic acetylcholine receptors compared to racemic mixtures, as shown in heterologous expression systems .
- Halogen Effects : Bromine’s larger atomic radius improves van der Waals interactions in hydrophobic binding pockets compared to chlorine, though chlorinated analogues may exhibit higher toxicity .
- Cyclopropane Rigidity: The strained ring system in the target compound reduces off-target effects by limiting conformational flexibility, a feature absent in non-cyclopropane analogues like 2-(3-bromophenyl)acetic acid .
Biological Activity
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid (CAS No. 162515-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C11H11BrO
- Molecular Weight : 255.11 g/mol
- Melting Point : 42-45°C
- pKa : 4.76 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of cyclopropyl acetic acids have demonstrated effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | E. coli | 0.0195 |
| 2,4,6-trimethylphenol | Bacillus mycoides | 0.0048 |
| 3-bromophenyl derivatives | C. albicans | 0.039 |
These findings suggest that the bromophenyl group enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of cyclopropyl acetic acid derivatives has been explored in several studies. For example, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study focused on the effects of cyclopropyl acetic acid derivatives on various cancer cell lines revealed significant inhibitory effects:
- IC50 Values :
- U2OS (osteosarcoma): 0.69 µM
- HeLa (cervical carcinoma): 0.70 µM
This indicates that the compound may act as a potent inhibitor of tumor growth.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Cellular Receptors : The bromophenyl moiety may facilitate binding to specific receptors or proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
